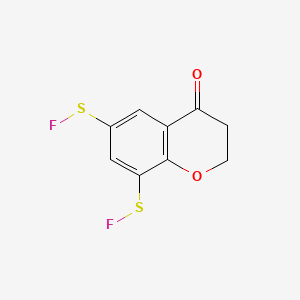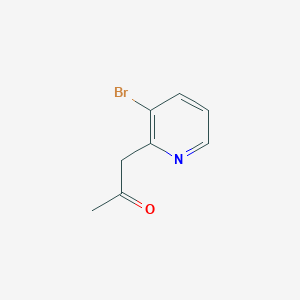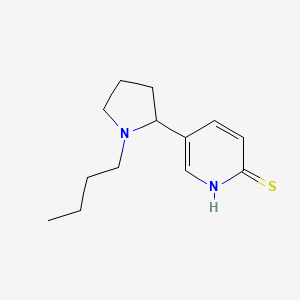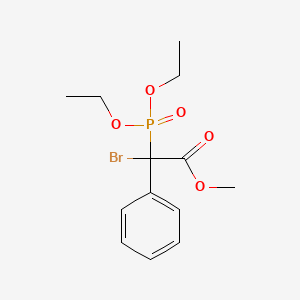
A-(diethoxyphosphinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-(diethoxyphosphinyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular ester is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A-(diethoxyphosphinyl)-, methyl ester can be synthesized through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst. Common methods include:
Fischer Esterification: This involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
A-(diethoxyphosphinyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Acid or base catalysts like sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
A-(diethoxyphosphinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of A-(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
A-(diethoxyphosphinyl)-, methyl ester is unique due to its specific ester linkage and the presence of the diethoxyphosphinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other esters.
Propiedades
Fórmula molecular |
C13H18BrO5P |
|---|---|
Peso molecular |
365.16 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-diethoxyphosphoryl-2-phenylacetate |
InChI |
InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)13(14,12(15)17-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
Clave InChI |
KKKIFIGDWBVMTO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)OC)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


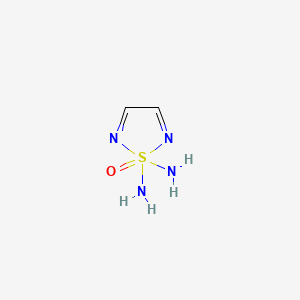
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
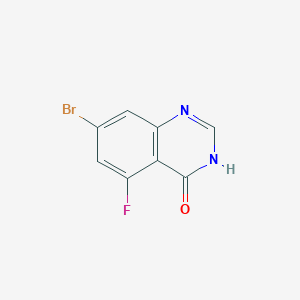
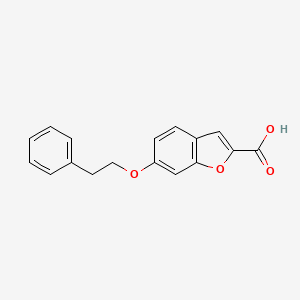
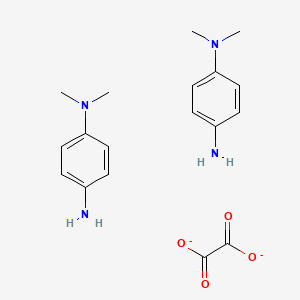


![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
